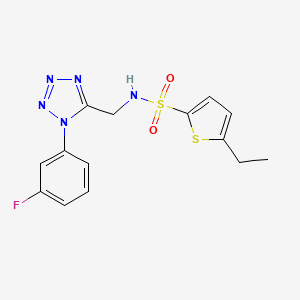

5-乙基-N-((1-(3-氟苯基)-1H-四唑-5-基)甲基)噻吩-2-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 5-ethyl-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide is a derivative of thiophene sulfonamide, which is a class of compounds known for their various biological activities. Although the specific compound is not directly mentioned in the provided papers, the general class of thiophene sulfonamides has been studied for their potential in treating conditions such as glaucoma and central nervous system disorders, as well as for their urease inhibition, antibacterial, and hemolytic activities.

Synthesis Analysis

The synthesis of thiophene sulfonamide derivatives can be achieved through various methods, including the Pd(0)-catalyzed Suzuki–Miyaura cross-coupling reactions. This approach involves the reaction of aryl boronic acids and esters with halogenated thiophene sulfonamides under mild temperature conditions . The synthesis process is significant as it allows for the introduction of various substituents, which can affect the biological activity and solubility of the resulting compounds.

Molecular Structure Analysis

The molecular structure of thiophene sulfonamide derivatives is characterized by the presence of a thiophene ring, a sulfonamide group, and various substituents that can be tailored to enhance specific properties. For instance, in the case of ocular hypotensive activity, substituents are chosen to optimize inhibitory potency against carbonic anhydrase, water solubility, and appropriate pKa to minimize pigment binding in the iris .

Chemical Reactions Analysis

Thiophene sulfonamide derivatives can undergo various chemical reactions, including those that lead to the formation of potent and selective receptor antagonists. For example, N-alkylation of the sulfonamide moiety has been used to design selective 5-HT7 receptor ligands or multifunctional agents for the treatment of complex diseases . The chemical modifications can significantly influence the receptor binding profile and pharmacological activity of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene sulfonamide derivatives are influenced by their molecular structure. The introduction of different substituents can affect properties such as solubility, pKa, and receptor binding affinity. For example, the optimization of these properties was crucial in the development of a topically active ocular hypotensive compound with enhanced water solubility and reduced pigment binding . Additionally, the electronic effects of different functional groups on the aromatic ring of these compounds have been found to significantly affect their urease inhibition and antibacterial activities .

科学研究应用

药物代谢中的生物催化

- 代谢物的生物催化生产:Zmijewski 等人(2006 年)的一项研究探索了生物催化在药物代谢中的应用。他们使用基于微生物的生物催化系统来生产双芳基双磺酰胺的哺乳动物代谢物,用于结构表征,包括核磁共振波谱。这种方法支持对药物代谢物的代谢途径和结构的理解,这在药物研究中至关重要 (Zmijewski 等人,2006)。

药理作用

- 抗惊厥和脑血管扩张特性:Barnish 等人(1981 年)研究了一系列磺酰胺,包括 5-(芳基磺酰基)噻吩-2-磺酰胺,以了解它们的抗惊厥活性和增加脑血流量的能力。这项研究表明在治疗神经系统疾病和脑血管疾病中具有潜在应用 (Barnish 等人,1981)。

材料科学

- 电化学聚合:Naudin 等人(2002 年)专注于类似化合物的电化学氧化,从而开发出电活性聚合物。这些聚合物在材料科学中具有应用,特别是在薄膜晶体管、有机发光晶体管和化学传感器的开发中 (Naudin 等人,2002)。

晶体学和结构分析

- 晶体结构研究:Nagaraju 等人(2018 年)对取代噻吩的晶体结构进行了研究。他们的工作提供了对这些化合物的结构方面的见解,这在材料科学和药物领域很有价值,其中分子结构在确定物质的性质中起着至关重要的作用 (Nagaraju 等人,2018)。

合成化学

- 合成和表征:Zhang Peng-yun(2013 年)和 Küçükgüzel 等人(2013 年)的研究涉及磺酰胺衍生物的合成和表征,表明该化合物与合成化学领域相关。这些研究是开发具有潜在药物应用的新化学实体的基础 (Zhang Peng-yun,2013);(Küçükgüzel 等人,2013)。

生化研究

- 体外代谢研究:Kubowicz-Kwaoeny 等人(2019 年)分析了类似化合物的生物转化途径和代谢稳定性,为理解药物代谢中的种间差异和新药理剂的设计提供了有价值的信息 (Kubowicz-Kwaoeny 等人,2019)。

属性

IUPAC Name |

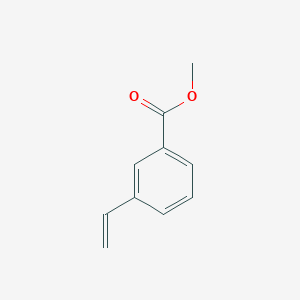

5-ethyl-N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN5O2S2/c1-2-12-6-7-14(23-12)24(21,22)16-9-13-17-18-19-20(13)11-5-3-4-10(15)8-11/h3-8,16H,2,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJLKDBBXPKMLLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NCC2=NN=NN2C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-ethyl-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-fluorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B3012798.png)

![N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B3012799.png)

![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone](/img/structure/B3012801.png)

![N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3012805.png)

![N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B3012810.png)

![2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B3012811.png)

![1'-(3-(4-chloro-3-methylphenyl)propanoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B3012812.png)

![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)acetamide](/img/structure/B3012815.png)

![2-(4-chlorophenoxy)-2-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B3012816.png)